3-(4-Bromophenethoxy)propanoic acid

Lipophilicity Drug design Physicochemical profiling

3-(4-Bromophenethoxy)propanoic acid (CAS 925243-86-3) is a para-brominated phenyl‑ethoxy‑propanoic acid building block. Its structure comprises a propanoic acid chain linked via an ethoxy spacer to a 4‑bromophenyl ring.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
Cat. No. B7906401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenethoxy)propanoic acid
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOCCC(=O)O)Br
InChIInChI=1S/C11H13BrO3/c12-10-3-1-9(2-4-10)5-7-15-8-6-11(13)14/h1-4H,5-8H2,(H,13,14)
InChIKeyIUDNVOMNHGTIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenethoxy)propanoic Acid – Core Physicochemical & Structural Baseline for Informed Procurement


3-(4-Bromophenethoxy)propanoic acid (CAS 925243-86-3) is a para-brominated phenyl‑ethoxy‑propanoic acid building block. Its structure comprises a propanoic acid chain linked via an ethoxy spacer to a 4‑bromophenyl ring [1]. The compound exhibits a molecular weight of 273.12 g·mol⁻¹, a computed XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 46.5 Ų, and six rotatable bonds [1]. These properties position it as a moderately lipophilic, flexible intermediate for medicinal chemistry and organic synthesis.

Why Closest Analogs Cannot Replace 3-(4-Bromophenethoxy)propanoic Acid Without Quantitative Risk


Seemingly minor structural modifications—removal of the ethoxy spacer, elimination of the ether oxygen, or halogen exchange—produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. Such changes directly impact solubility, membrane partitioning, and binding‑site compatibility. For example, the bromophenyl analog lacks the ethoxy oxygen and two methylene units, altering logP by ~0.3 units and reducing rotatable bonds by half [1]. These differences mean that substituting a close analog without re‑optimization can jeopardise reproducibility in synthetic routes or structure‑activity relationships.

Head-to-Head Quantitative Differentiation: 3-(4-Bromophenethoxy)propanoic Acid vs. Closest Comparators


Lipophilicity (XLogP3‑AA) – Balanced Partitioning Between Phenoxy and Phenyl Analogs

The target compound’s XLogP3‑AA of 2.2 places it intermediate between 3‑(4‑bromophenoxy)propanoic acid (XLogP3‑AA = 1.9) and 3‑(4‑bromophenyl)propanoic acid (XLogP3‑AA = 2.5) [1]. The 0.3 log‑unit difference relative to each comparator reflects the contribution of the ethoxy spacer to hydrophobicity [1].

Lipophilicity Drug design Physicochemical profiling

Conformational Flexibility – 6 Rotatable Bonds Enable Enhanced Target‑Binding Adaptability

The target possesses six rotatable bonds, compared to four in 3‑(4‑bromophenoxy)propanoic acid and three in 3‑(4‑bromophenyl)propanoic acid [1]. The additional rotatable bonds originate from the ethoxy spacer and the carboxylic acid chain [1].

Conformational flexibility Ligand efficiency Medicinal chemistry

Topological Polar Surface Area – Preserved H‑Bond Capacity for Aqueous Solubility

The target compound exhibits a TPSA of 46.5 Ų, identical to 3‑(4‑bromophenoxy)propanoic acid and higher than the 37.3 Ų of 3‑(4‑bromophenyl)propanoic acid [1]. The ether oxygen in the ethoxy spacer contributes to the hydrogen‑bond acceptor surface without altering the donor count [1].

TPSA Solubility Bioavailability

Bromine Reactivity – Retained para‑Bromine for Cross‑Coupling Diversification

The para‑bromine substituent on the phenyl ring enables palladium‑catalysed cross‑coupling reactions (e.g., Suzuki, Heck). While this reactivity is shared with 3‑(4‑bromophenyl)propanoic acid, the ethoxy spacer in the target compound positions the coupling site further from the carboxylic acid, potentially reducing steric interference during metal‑mediated transformations [1]. The electron‑withdrawing effect of the ether oxygen may also modulate the oxidative addition rate of the C–Br bond.

Suzuki coupling Halogen reactivity Late‑stage functionalization

Commercial Purity Specification – 98% Assured Purity with Full Analytical Package

Bidepharm supplies 3-(4-Bromophenethoxy)propanoic acid with a standard purity of 98% (HPLC) and provides batch‑specific certificates including NMR, HPLC, and GC analyses . Competing offers for the phenoxy analog (3‑(4‑bromophenoxy)propanoic acid) are often listed at 95% purity .

Purity QC Procurement

Molecular Weight – Optimal Balance for Passive Permeability and Solubility

The molecular weight of 273.12 g·mol⁻¹ places the target within the preferred drug‑like range (MW < 500), but 28–44 Da heavier than the phenoxy (245.07) and phenyl (229.07) analogs [1]. The added mass reflects the ethoxy spacer that contributes beneficial flexibility and polarity.

Molecular weight Drug‑likeness Fragment‑based design

Precision Application Scenarios for 3-(4-Bromophenethoxy)propanoic Acid Based on Differentiated Evidence


PROTAC Linker Design Requiring Balanced Lipophilicity and Flexibility

With an XLogP3 of 2.2, six rotatable bonds, and a TPSA of 46.5 Ų, 3-(4-Bromophenethoxy)propanoic acid serves as an optimal intermediate‑length linker in proteolysis‑targeting chimeras (PROTACs) [1]. Its intermediate lipophilicity balances cell permeability and aqueous compatibility, while the ethoxy spacer provides greater conformational adaptability than the phenoxy or phenyl analogs. The para‑bromine offers a reactive handle for late‑stage diversification via Suzuki coupling, enabling precise attachment of E3 ligase ligands.

Lead‑Optimisation Programs Targeting Peripherally Restricted Receptors

The TPSA of 46.5 Ų (identical to the phenoxy analog and 9.2 Ų higher than the phenyl analog) supports lower CNS penetration [1]. Medicinal chemists seeking peripheral selectivity can confidently select this ethoxy‑linked scaffold over the more lipophilic phenyl analog, reducing the risk of CNS‑mediated adverse effects without sacrificing target engagement.

Multi‑Step Synthesis Requiring High‑Purity Intermediates

The compound’s commercial availability at 98% purity with full analytical certificates (NMR, HPLC, GC) ensures reliable quality for scale‑up reactions [1]. This reduces the need for pre‑use purification compared to 95%‑grade alternatives, improving yield consistency and reducing processing time in CRO or pharma settings.

Fragment‑Based Drug Discovery with Halogen‑Bonding Opportunities

The para‑bromine can engage in halogen bonding with protein targets, while the carboxylic acid moiety allows for bioisosteric replacement or extension. The extra ethoxy spacer offers distinct vector alignment compared to the shorter phenoxy or phenyl analogs, enabling exploration of novel chemical space in fragment libraries [1].

Quote Request

Request a Quote for 3-(4-Bromophenethoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.